Saponin
Description
Properties
IUPAC Name |
(2R,4S,5R,10S,13R,14R,18S,20R)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29?,30-,31+,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49-,50+,51+,53-,54+,55-,56+,57?,58?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEBCGDGGATMSC-OSHGGGOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C(C6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Saponins | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17192 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
23643-76-7, 8047-15-2 | |
| Record name | Cyclamin (saponin) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023643767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saponins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Saponins can be synthesized through various chemical processes. One common method involves the extraction of saponins from plant materials using solvents such as water, ethanol, or methanol. The extracted saponins are then purified using techniques like thin-layer chromatography, column chromatography, and high-performance liquid chromatography .
Industrial Production Methods: Industrial production of saponins typically involves the extraction of these compounds from plants like Quillaja saponaria. The process includes grinding the plant material, extracting the saponins with water or ethanol, and then purifying the extract using filtration and chromatography techniques. The purified saponins are then concentrated and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Saponins undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of saponins can occur under acidic or basic conditions, leading to the formation of aglycones and sugar residues .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, resulting in the breakdown of glycosidic bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize saponins, altering their structure and properties.
Reduction: Reducing agents such as sodium borohydride can reduce saponins, leading to the formation of different derivatives
Major Products Formed:
Aglycones: Formed through hydrolysis.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions
Scientific Research Applications
Food Science
Functional Properties:
Saponins are widely used in the food industry due to their ability to enhance texture and stability in food products. They act as natural emulsifiers and foaming agents, improving the sensory qualities of various foods .
Health Benefits:
Research indicates that saponins can lower blood lipids, reduce cancer risks, and have potential anticancer effects . They may also inhibit dental decay and platelet aggregation, making them beneficial for cardiovascular health .
Challenges:
Despite their advantages, saponins can impart bitterness and exhibit cytotoxicity under certain conditions. Addressing these challenges is crucial for their effective utilization in food products .
Pharmaceutical Applications
Drug Delivery Systems:
Saponins can form stable complexes with drugs, enhancing their bioavailability and therapeutic efficacy. They are being investigated as carriers in lipid-based nanoparticles for targeted drug delivery in cancer therapy .
Therapeutic Effects:
Numerous studies have documented the anticancer properties of saponins derived from various plant sources. For instance, saikosaponins have demonstrated antiviral activity against SARS-CoV-2 by inhibiting viral binding to host cells . Additionally, saponins exhibit anti-inflammatory, antimicrobial, and immunostimulant properties .
Case Study:
A study on saikosaponins A and B2 showed significant inhibition of human coronavirus 229E infection without cytotoxic effects on host cells .
Agricultural Applications
Pesticidal Properties:
Saponins have been recognized for their insecticidal and antifungal activities. They can disrupt cell membranes of pathogens and pests, making them valuable in organic farming practices .
Soil Health:
Saponin-rich plant extracts can enhance soil quality by promoting beneficial microbial activity. This leads to improved nutrient availability for crops .
Cosmetic Industry
Emulsifiers and Cleansing Agents:
In cosmetics, saponins are utilized for their emulsifying properties in shampoos, soaps, and body washes. They contribute to lathering and cleansing effects while also providing moisturizing benefits .
Summary of this compound Applications
| Field | Application | Benefits | Challenges |
|---|---|---|---|
| Food Science | Emulsifiers, foaming agents | Improved texture; health benefits | Bitterness; cytotoxicity |
| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability; therapeutic efficacy | Stability issues |
| Agriculture | Pesticides | Insecticidal; antifungal properties | Potential toxicity to non-target species |
| Cosmetics | Emulsifiers; cleansing agents | Lathering; moisturizing benefits | Skin irritation |
Mechanism of Action
Comparison with Similar Compounds
Key Properties and Mechanisms :
- Emulsification and Stability: Saponins (e.g., tea saponin, Quillaja this compound) exhibit comparable or superior emulsifying properties to synthetic surfactants. For instance, tea this compound forms nanoemulsions with smaller droplet sizes (≈100 nm) than Tween 80, enhancing stability .
- Biodegradability : Saponins are environmentally preferable due to faster degradation rates. Hydrolysis studies show saponins degrade within days in aquatic environments, whereas synthetic surfactants persist longer .
- Applications : Saponins are used in drug delivery and food formulations but face challenges in standardization due to batch variability in sapogenin content .
Bioactive Compounds in Antimalarial Research
Mechanistic Differences :
- PfATP4 Inhibitors (e.g., pyrazoleamides): Disrupt parasite Na+ homeostasis, indirectly inducing this compound sensitivity in Plasmodium falciparum membranes. EC50 values for this compound sensitivity align with growth inhibition (≈10 nM) .
- PfNCR1-Active Compounds : Induce this compound sensitivity without Na+ disruption, suggesting a lipid homeostasis-targeted mechanism. EC50 values for this compound sensitivity are 3–10× lower than growth inhibition thresholds .
Table 2: Antimalarial Compound Comparison
Structural Analogues (Glycosides and Triterpenoids)
- Glycyrrhizin (Licorice this compound): Shares a triterpenoid backbone but lacks the sugar diversity of Camellia sinensis saponins, resulting in distinct anti-inflammatory effects .
- Withanolides (Steroidal Lactones): Unlike steroid saponins, withanolides lack glycosylation, reducing surfactant properties but enhancing cytotoxicity in cancer cells .
- Structural Elucidation Challenges: Saponins like 25R/S-spirostanol diastereomers require advanced NMR and chromatographic methods for differentiation, unlike simpler glycosides .
Plant-Derived Compounds with Similar Extraction Challenges
- Polyphenols: Co-extract with saponins but are separable via polarity-based methods (e.g., ethanol precipitation). Saponins require additional steps like hydrolysis for isolation .
- Alkaloids : Unlike saponins, alkaloids lack sugar chains, enabling easier crystallization. However, saponins from Sapindus mukorossi show higher bioactivity in pesticidal applications .
Q & A
Q. What methodological considerations are critical for selecting saponin extraction techniques?
The choice of extraction method (e.g., maceration, Soxhlet, or reflux) depends on the target this compound’s polarity, thermal stability, and matrix complexity. For instance, maceration is suitable for heat-sensitive saponins but yields lower purity (~25%), while Soxhlet extraction achieves higher yields (~30%) but risks thermal degradation . Solvent selection (e.g., ethanol concentration) and extraction time must align with the this compound’s chemical properties, as demonstrated in microwave-assisted extraction (MAP) optimizations . Validate methods via chromatography (HPLC) or spectroscopy to ensure reproducibility .
Q. How can researchers quantify this compound purity and structural diversity?
Combine chromatographic separation (e.g., UPLC) with mass spectrometry (MS) for high-resolution profiling. For example, UPLC-Q-Exactive-MS/MS identified 15 saponins in quinoa, categorized by aglycone types (oleanolic acid, hederagenin) . Nuclear magnetic resonance (NMR) further resolves stereochemical configurations. Purity analysis requires calibration with reference standards and validation via linearity tests (R² > 0.99) .
Q. What statistical approaches are used to compare this compound yields across extraction methods?
One-way ANOVA is standard for evaluating significant differences (p < 0.05) between methods (e.g., maceration vs. Soxhlet) . Post-hoc tests (e.g., Tukey’s HSD) identify specific pairwise differences. Report effect sizes and confidence intervals to contextualize practical significance beyond statistical thresholds.
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound extraction parameters?
RSM employs Box-Behnken or central composite designs to model interactions between variables (e.g., temperature, solvent ratio). For quinoa husk saponins, a quadratic model predicted optimal conditions: 77.3% ethanol, 295.1 s extraction time, achieving a 29.99% yield . Validate models via ANOVA (p < 0.05 for quadratic terms) and lack-of-fit tests. Monte Carlo simulations further quantify parameter uncertainties in design-space approaches .
Q. What strategies resolve contradictions in this compound bioactivity data across studies?
Discrepancies often arise from variability in this compound composition, purity, or assay conditions. Standardize biological activity assessments (e.g., MIC for antifungal tests) and control for matrix effects (e.g., plant species, growth conditions). For example, quinoa saponins showed dose-dependent antifungal activity against Botrytis cinerea, but efficacy varied with ethanol concentration during extraction . Meta-analyses can identify confounding factors, such as Gram-negative bacterial suppression in metagenomic studies due to this compound’s membrane-disruptive properties .
Q. How do transcriptomic approaches elucidate this compound biosynthesis pathways?
RNA sequencing (RNA-seq) and weighted gene co-expression network analysis (WGCNA) identify regulatory genes. In Platycodon grandiflorus, MeJA treatment upregulated PgHMGR2 and PgDXS2, key genes in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, linking glycolytic intermediates to this compound biosynthesis . CRISPR/Cas9 knockout or overexpression studies validate gene function, as demonstrated with PgbHLH28 transcription factor enhancing this compound accumulation .
Methodological Design Tables
Q. Table 1: Comparison of this compound Extraction Techniques
Q. Table 2: Statistical Models for this compound Optimization
Key Considerations for Experimental Design
- Biological Replicates : Use ≥3 replicates to account for intra-species variability, as seen in zebrafish microbiome studies .
- Negative Controls : Include this compound-free groups to distinguish baseline effects (e.g., in antifungal assays) .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare (e.g., SD rat dosing protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
